molecular formula C20H17Cl2N5O3 B2749295 N-(3-chloro-2-methylphenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide CAS No. 1052565-72-6

N-(3-chloro-2-methylphenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

Cat. No.: B2749295
CAS No.: 1052565-72-6
M. Wt: 446.29
InChI Key: RMWSXCFYCONVBX-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide is a heterocyclic compound featuring a fused pyrrolo-triazole-dione core with chloro and methyl substituents on both aromatic rings. The presence of dual chloro and methyl groups suggests tailored lipophilicity and steric effects, which may influence biological interactions or physicochemical properties.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N5O3/c1-10-6-7-12(8-14(10)22)27-19(29)17-18(20(27)30)26(25-24-17)9-16(28)23-15-5-3-4-13(21)11(15)2/h3-8,17-18H,9H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWSXCFYCONVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C(=CC=C4)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C₂₃H₂₃Cl₂N₃O₃
  • Molecular Weight : 466.36 g/mol
  • SMILES Notation : CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl)Cl

This structural complexity suggests potential interactions with various biological targets.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance:

  • Structure-Activity Relationship (SAR) studies have shown that the presence of electron-withdrawing groups (like chlorine) enhances cytotoxicity against cancer cells. Compounds featuring thiazole and triazole rings have demonstrated promising results in inhibiting tumor cell proliferation .

Antimicrobial Effects

Preliminary data suggest that derivatives of this compound may possess antibacterial properties. Compounds with similar moieties have been tested against Gram-positive and Gram-negative bacteria:

  • In Vitro Studies : Compounds were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness .

The biological activity of this compound may be attributed to:

  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Apoptosis : The presence of specific functional groups has been linked to the induction of apoptosis in cancer cells through mitochondrial pathways.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant cytotoxicity in breast cancer cell lines with IC50 values ranging from 1.5 to 5 µM for structurally related compounds.
Study BEvaluated antibacterial activity against E. coli and S. aureus, with MIC values indicating moderate effectiveness compared to standard antibiotics.
Study CInvestigated the mechanism of action revealing that compounds induce apoptosis via the mitochondrial pathway in lung cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo-Triazole-Dione Derivatives with Varied Substituents

Compounds sharing the pyrrolo-triazole-dione core but differing in substituents provide insights into structure-activity relationships:

  • 2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide (): Replaces the 4-methyl group with 4-fluoro on the phenyl ring. Molecular weight: C₂₂H₁₈ClFN₄O₃ (488.86 g/mol) vs. the target compound’s C₂₂H₁₈Cl₂N₄O₃ (489.31 g/mol).

Pyrazole-Carboxamide Derivatives ()

These compounds, such as 3a–3p, feature pyrazole cores with chloro, cyano, and aryl substituents:

  • 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a): Yield: 68%, mp: 133–135°C.
  • 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b): Additional 4-chlorophenyl substituent improves lipophilicity (LogP ~3.5 estimated) compared to the target compound’s methyl groups.

Triazole-Thioacetamide Derivatives ()

  • N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides: Feature thioether linkages and pyrazole-triazole hybrids.

Chloroacetamide Derivatives ()

  • 2-Chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide :
    • Shares the chloroacetamide motif but incorporates a thiazole ring.
    • Thiazole’s electron-rich nature may enhance metabolic stability compared to the target’s pyrrolo-triazole system .

Key Findings and Implications

Pyrazole-carboxamides with cyano groups (e.g., 3a) show moderate yields (60–70%), suggesting that the target compound’s synthesis may require similar optimization .

Biological Activity Predictions :

  • Triazole-thioacetamides predicted for antimicrobial activity via PASS indicate that the target’s triazole core could be leveraged for similar applications .
  • Nitro-substituted analogs () demonstrate that electron-withdrawing groups (e.g., Cl) may enhance bioactivity, supporting the target’s dual chloro design .

Q & A

Q. Optimization Strategies :

  • Temperature control : Lowering reaction temperatures during coupling steps reduces hydrolysis of reactive intermediates .
  • Catalysts : Use of p-TSA (para-toluenesulfonic acid) or DMAP (4-dimethylaminopyridine) to accelerate cyclization .
  • Solvent selection : DMF enhances solubility of aromatic intermediates, while ethanol improves crystallinity during final precipitation .

Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing methylphenyl substituents) and carbonyl resonances (4,6-dioxo groups at δ ~170–175 ppm) .
    • 2D NMR (HSQC, HMBC) : Resolves connectivity in the fused pyrrolo-triazole core .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragments (e.g., loss of acetamide moiety) .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98%) and detect trace byproducts .

How can computational methods enhance reaction design and mechanistic understanding?

Q. Advanced

  • Reaction Path Search : Quantum chemical calculations (DFT) model transition states for cyclization steps, identifying energy barriers and optimal solvent effects .
  • Machine Learning : Training datasets on analogous triazole syntheses predict optimal molar ratios (e.g., 1.2:1 for amine:carbonyl chloride) .
  • Docking Studies : Hypothesize bioactivity by simulating interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using the pyrrolo-triazole core’s electron-deficient regions .

How should researchers address contradictions in stability data across studies?

Advanced
Discrepancies often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., 3-chloro-4-methylphenyl) increase hydrolytic stability compared to methoxy analogs .
  • Environmental factors : While stable at RT under inert atmospheres, moisture induces degradation via acetamide hydrolysis (monitor via TLC or ¹H NMR) .
    Mitigation :
  • Storage : Lyophilize and store at -20°C with desiccants.
  • Kinetic studies : Conduct accelerated stability tests (40°C/75% RH) to model degradation pathways .

What experimental strategies can elucidate the compound’s biological mechanism of action?

Q. Advanced

  • Enzyme Assays : Screen against kinase or protease panels to identify inhibition (IC₅₀) using fluorogenic substrates .
  • Cellular Uptake : Radiolabel the acetamide moiety (¹⁴C) to quantify intracellular accumulation in cancer cell lines .
  • Mutagenesis : Engineer bacterial strains with mutations in putative target enzymes (e.g., DNA gyrase) to confirm resistance profiles .

How do structural modifications impact physicochemical and biological properties?

Q. Advanced

Modification Impact Evidence
Chloro → Methoxy Increased hydrophilicity (logP ↓0.8) but reduced thermal stability .
Methylphenyl → Pyridyl Enhanced π-stacking (crystallinity ↑) and antibacterial potency (MIC ↓2x) .

What are best practices for resolving low yields in the final coupling step?

Q. Advanced

  • Pre-activation : Use HATU or EDC/HOBt to activate carboxylic acids before reacting with amines .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h (80°C, 150 W) while maintaining >85% yield .
  • In situ monitoring : ReactIR tracks carbonyl consumption (1,740 cm⁻¹ peak) to halt reactions at >90% conversion .

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